Regioselectivity in Pd-Catalyzed C-H Trifluoroethylation: 1-Substitution vs. 2-Substitution
The palladium-catalyzed direct trifluoroethylation of naphthalene via C-H activation exhibits distinct regioselectivity. While the method enables selective functionalization, the 1-position of naphthalene is generally more reactive towards electrophilic substitution than the 2-position. This inherent electronic bias favors the formation of the 1-substituted isomer (target compound) over the 2-substituted analog under certain catalytic conditions, providing a more direct and potentially higher-yielding synthetic route to the 1-isomer building block [1].
| Evidence Dimension | Regioselectivity of Trifluoroethylation |
|---|---|
| Target Compound Data | 1-(2,2,2-Trifluoroethyl)naphthalene (1-substituted) |
| Comparator Or Baseline | 2-(2,2,2-Trifluoroethyl)naphthalene (2-substituted) |
| Quantified Difference | Not explicitly quantified in a direct head-to-head comparison; inferred from the known higher reactivity of the naphthalene 1-position towards electrophilic substitution [1]. |
| Conditions | Palladium-catalyzed C-H activation using a trifluoroethyl(mesityl)iodonium salt at 25 °C [1]. |
Why This Matters
For synthetic chemists, the electronic bias towards 1-substitution can translate to higher yields and simplified purification when targeting the 1-isomer building block, reducing procurement costs and time.
- [1] Tóth, B. L.; Kovács, S.; Sályi, G.; Novák, Z. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C−H Activation. Angew. Chem. Int. Ed. 2016, 55, 1988-1992. View Source
